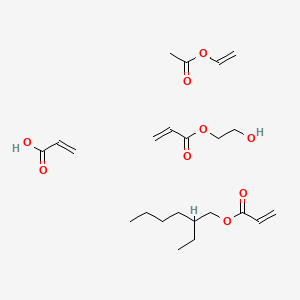

Ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethenyl acetate; 2-ethylhexyl prop-2-enoate; 2-hydroxyethyl prop-2-enoate; prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications. These compounds are commonly used in various industrial and scientific applications due to their versatile chemical properties.

Preparation Methods

Ethenyl Acetate: This process occurs at temperatures between 100-200°C and under a pressure of 0.6-0.8 MPa .

2-Ethylhexyl Prop-2-enoate:

2-Hydroxyethyl Prop-2-enoate: The reaction is typically catalyzed by sulfuric acid and occurs under reflux conditions .

Prop-2-enoic Acid: This process involves the use of a catalyst such as molybdenum and vanadium oxides and occurs at high temperatures .

Chemical Reactions Analysis

Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and coatings. It can also undergo hydrolysis to produce acetic acid and ethylene .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form polymers used in adhesives and sealants. It can also react with other monomers such as vinyl acetate and styrene to form copolymers .

2-Hydroxyethyl Prop-2-enoate: 2-Hydroxyethyl prop-2-enoate can undergo polymerization to form hydrogels, which are used in biomedical applications. It can also react with isocyanates to form urethane acrylates .

Prop-2-enoic Acid: Prop-2-enoic acid can undergo various reactions such as polymerization to form polyacrylic acid, which is used in superabsorbent materials. It can also react with alcohols to form esters and with amines to form amides .

Scientific Research Applications

Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings. It is also used as a precursor for the production of polyvinyl alcohol .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of pressure-sensitive adhesives, sealants, and coatings. It is also used in the manufacture of elastomers and plastics .

2-Hydroxyethyl Prop-2-enoate: 2-Hydroxyethyl prop-2-enoate is used in the production of hydrogels for biomedical applications, including drug delivery systems and wound dressings. It is also used in the manufacture of coatings and adhesives .

Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers and other absorbent products. It is also used in the manufacture of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action for these compounds varies depending on their application. For example, in polymerization reactions, the vinyl group in ethenyl acetate and 2-ethylhexyl prop-2-enoate undergoes free-radical polymerization to form long-chain polymers. In the case of 2-hydroxyethyl prop-2-enoate, the hydroxyl group can react with isocyanates to form urethane linkages, which are used in the production of urethane acrylates .

Comparison with Similar Compounds

Ethenyl Acetate: Similar compounds include methyl acetate, ethyl acetate, and butyl acetate. Ethenyl acetate is unique due to its ability to undergo polymerization to form polyvinyl acetate .

2-Ethylhexyl Prop-2-enoate: Similar compounds include butyl acrylate and methyl acrylate. 2-Ethylhexyl prop-2-enoate is unique due to its branched structure, which provides flexibility and toughness to the resulting polymers .

2-Hydroxyethyl Prop-2-enoate: Similar compounds include hydroxypropyl acrylate and hydroxybutyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its ability to form hydrogels with high water content .

Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .

Properties

CAS No. |

50862-46-9 |

|---|---|

Molecular Formula |

C23H38O9 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C5H8O3.C4H6O2.C3H4O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-5(7)8-4-3-6;1-3-6-4(2)5;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;2,6H,1,3-4H2;3H,1H2,2H3;2H,1H2,(H,4,5) |

InChI Key |

BERFLUGYZIYQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CC(=O)OC=C.C=CC(=O)O.C=CC(=O)OCCO |

Related CAS |

50862-46-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.